Cas no 38778-30-2 (muristerone a)
muristerone a Chemical and Physical Properties
Names and Identifiers
-
- muristerone a
- (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
- MURISTERONE A(P)
- 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydro xycholest-7-en-6-one
- Muristerone
- (2beta,3beta,5beta,11alpha,22R)-2,3,5,11,14,20,22-Heptahydroxy-cholest-7-en-6-one
- 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydroxycholest-7-en-6-one
- BDBM50488539
- DTXSID40959583
- C27H44O8
- HB3985
- HY-103273
- (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-((2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one
- CHEMBL2087139
- 5b,7-Cholestene-2b,3b,5a,11a,14,20,22-heptol-6-one
- MFCD00056450
- CS-0026791
- (2?,3?,5?,11?,22R)-2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
- 2,3,5,11,14,20,22-heptahydroxycholest-7-en-6-one
- SCHEMBL19419608
- Cholest-7-en-6-one, 2,3,5,11,14,20,22-heptahydroxy-, (2beta,3beta,5beta,11alpha,22R)-
- 38778-30-2
- AKOS024457813
- (1S,3AS,5AS,7R,8S,9AR,9BR,10R,11AR)-1-[(2R,3R)-2,3-DIHYDROXY-6-METHYLHEPTAN-2-YL]-3A,5A,7,8,10-PENTAHYDROXY-9A,11A-DIMETHYL-1H,2H,3H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-5-ONE
- (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-((2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta(a)phenanthren-6-one
- 2 beta,3 beta,5 beta,11 alpha,14 alpha,20R,22R-heptahydro xycholest-7-en-6-one
-
- Inchi: 1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
- InChI Key: LRJUYAVTHIEHAI-LHBNDURVSA-N
- SMILES: O[C@@]12CC[C@H]([C@](C)([C@@H](CCC(C)C)O)O)[C@@]1(C)C[C@H]([C@H]1C2=CC([C@@]2(C[C@H]([C@H](C[C@]12C)O)O)O)=O)O
Computed Properties
- Exact Mass: 496.30400
- Monoisotopic Mass: 496.30361836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 5
- Complexity: 904
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 159
Experimental Properties
- Color/Form: Not determined
- Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.36 g/l) (25 º C),
- PSA: 158.68000
- LogP: 0.82480
- Solubility: Not determined
muristerone a Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M274830-1mg |
muristerone a |
38778-30-2 | ≥95% | 1mg |
¥1576.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M274830-250μg |
muristerone a |
38778-30-2 | ≥95% | 250μg |
¥588.90 | 2023-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18118-1mg |
Muristerone A |
38778-30-2 | 98% | 1mg |
¥1776.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18118-250ug |
Muristerone A |
38778-30-2 | 98% | 250ug |
¥680.00 | 2023-09-09 | |
| Fluorochem | M02095-1mg |
Muristerone A |
38778-30-2 | >95% | 1mg |
£168.00 | 2022-02-28 | |
| TRC | M732780-0.25mg |
Muristerone A |
38778-30-2 | 0.25mg |
$ 90.00 | 2022-06-03 | ||
| TRC | M732780-1mg |
Muristerone A |
38778-30-2 | 1mg |
$ 265.00 | 2023-04-16 | ||
| TRC | M732780-2.5mg |
Muristerone A |
38778-30-2 | 2.5mg |
$ 483.00 | 2023-04-16 | ||
| TRC | M732780-5mg |
Muristerone A |
38778-30-2 | 5mg |
$ 896.00 | 2023-04-16 | ||
| TRC | M732780-10mg |
Muristerone A |
38778-30-2 | 10mg |
$ 1407.00 | 2023-04-16 |
muristerone a Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on muristerone a
Professional Introduction to Muristerone A (CAS No. 38778-30-2)
Muristerone A, a naturally occurring compound with the chemical designation CAS No. 38778-30-2, has garnered significant attention in the field of pharmaceutical research and biomedicine. This compound, belonging to the class of steroidal compounds, exhibits a unique molecular structure that has prompted extensive investigation into its potential biological activities and therapeutic applications.
The chemical formula of Muristerone A is C27H40O4, reflecting its steroidal backbone and hydroxyl functional groups. These structural features contribute to its interaction with various biological targets, making it a subject of interest for researchers exploring novel pharmacological pathways. The compound's stereochemistry, particularly the arrangement of its double bonds and hydroxyl groups, plays a crucial role in determining its biological efficacy and specificity.
In recent years, Muristerone A has been the focus of numerous studies aimed at elucidating its pharmacological profile. Initial research has suggested that this compound may possess anti-inflammatory properties, making it a promising candidate for the development of treatments for chronic inflammatory disorders. The mechanism by which Muristerone A exerts its anti-inflammatory effects appears to involve modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.
Beyond its anti-inflammatory potential, Muristerone A has also shown promise in preclinical studies related to neuroprotective effects. Studies indicate that the compound may help protect against neurodegenerative diseases by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. These findings have sparked interest in exploring Muristerone A as a potential therapeutic agent for cognitive decline and dementia.
The synthesis and purification of Muristerone A have been refined through advanced chemical methodologies, ensuring high purity and yield for research purposes. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the availability of this valuable compound. These advancements have facilitated further exploration into its biological activities and therapeutic potential.
One of the most compelling aspects of Muristerone A is its potential role in endocrine regulation. As a steroidal compound, it interacts with various hormone receptors, including those for estrogen and progesterone. This interaction has led to investigations into its potential applications in managing hormonal imbalances and related disorders. Preliminary studies suggest that Muristerone A may exhibit selective binding to certain hormone receptors, offering a more targeted approach compared to traditional hormone replacement therapies.
The pharmacokinetic profile of Muristerone A is another area of active research. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Studies have shown that Muristerone A exhibits moderate bioavailability following oral administration, with a half-life that allows for sustained activity within the body. This profile makes it a candidate for once-daily dosing regimens, improving patient compliance and convenience.
In conclusion, Muristerone A (CAS No. 38778-30-2) represents a fascinating compound with diverse biological activities and therapeutic potential. Its structural features, coupled with its interactions with key biological targets, make it a valuable subject for further research in pharmaceuticals and biomedicine. As our understanding of this compound continues to evolve, it holds promise for addressing various health challenges through innovative therapeutic strategies.